molecular formula C8H6N2O3 B1525080 2-Amino-1,3-benzoxazole-6-carboxylic acid CAS No. 1311315-81-7

2-Amino-1,3-benzoxazole-6-carboxylic acid

Cat. No. B1525080
M. Wt: 178.14 g/mol
InChI Key: YDSHCJMXVFSPNJ-UHFFFAOYSA-N
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Description

2-Amino-1,3-benzoxazole-6-carboxylic acid is an organic compound with the molecular formula C8H6N2O3 . It has a molecular weight of 178.15 .


Synthesis Analysis

Benzoxazoles, including 2-Amino-1,3-benzoxazole-6-carboxylic acid, can be synthesized using 2-aminophenol as a precursor . The synthesis involves a variety of methodologies using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The InChI code for 2-Amino-1,3-benzoxazole-6-carboxylic acid is 1S/C8H6N2O3/c9-8-10-5-2-1-4 (7 (11)12)3-6 (5)13-8/h1-3H, (H2,9,10) (H,11,12) . The InChI Key is YDSHCJMXVFSPNJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of benzoxazoles, including 2-Amino-1,3-benzoxazole-6-carboxylic acid, involves various chemical reactions . These include the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Physical And Chemical Properties Analysis

2-Amino-1,3-benzoxazole-6-carboxylic acid has a molecular weight of 178.15 .

Scientific Research Applications

1. Specific Scientific Field The research is conducted in the field of Synthetic Organic Chemistry .

3. Methods of Application or Experimental Procedures A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized . For example, the reaction between 2-aminophenol and aromatic aldehydes using 1,4-dioxane as a solvent in the presence of air as an oxidant at 100 °C gave a decent yield .

1. Pharmacological Applications Benzoxazoles and their related analogues have a wide range of pharmacological applications . They are used as:

  • Anti-inflammatory agents
  • Anti-tumor agents
  • Hypoglycemic agents
  • Antiviral agents
  • Antimicrobial agents
  • Herbicidal agents
  • H2-antagonists
  • Anticonvulsants
  • Elastase inhibitors
  • Antitubercular agents

2. Catalyst in Drug Synthesis “2-Amino-1,3-benzoxazole-6-carboxylic acid” is used as a catalyst in drug synthesis .

3. Building Block in the Synthesis of Other Compounds “2-Amino-1,3-benzoxazole-6-carboxylic acid” is also used as a building block in the synthesis of other compounds .

1. Antifungal Activity Benzoxazoles, including “2-Amino-1,3-benzoxazole-6-carboxylic acid”, have been found to display antifungal activity. This activity is similar to the standard drug voriconazole against Aspergillus niger .

2. Anticancer Activity Benzoxazole derivatives have been synthesized and checked for their in vitro anticancer activities . The performed study indicated that some compounds had the best anticancer activity in comparison to 5-fluorouracil .

3. Synthesis of Other Benzoxazole Derivatives “2-Amino-1,3-benzoxazole-6-carboxylic acid” can be used as a precursor in the synthesis of other benzoxazole derivatives .

Safety And Hazards

While specific safety and hazards information for 2-Amino-1,3-benzoxazole-6-carboxylic acid was not found, it is generally recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling similar compounds .

properties

IUPAC Name

2-amino-1,3-benzoxazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSHCJMXVFSPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,3-benzoxazole-6-carboxylic acid

CAS RN

1311315-81-7
Record name 2-amino-1,3-benzoxazole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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